beta-acetoxyisovalerylshikonin

説明

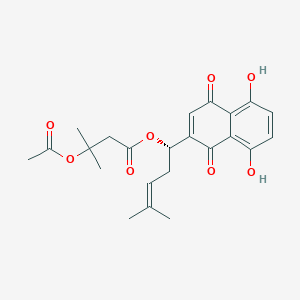

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-acetyloxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O8/c1-12(2)6-9-18(30-19(28)11-23(4,5)31-13(3)24)14-10-17(27)20-15(25)7-8-16(26)21(20)22(14)29/h6-8,10,18,25-26H,9,11H2,1-5H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSAGDWOHVQNFB-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219131 | |

| Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69091-17-4 | |

| Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069091174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biotechnological Production

Cell Culture Production Systems

Plant cell culture has emerged as a promising platform for the production of high-value secondary metabolites, including beta-acetoxyisovalerylshikonin. This technology circumvents the limitations associated with traditional agricultural practices, such as geographical constraints, seasonal variations, and the risk of disease, while offering the potential for process optimization and enhanced yields. researchgate.net Cell cultures of various plants from the Boraginaceae family, such as Lithospermum erythrorhizon and Arnebia euchroma, have been successfully established to produce a range of shikonin (B1681659) derivatives. nih.govnih.govmedchemexpress.com

Suspension cultures, which involve growing individual cells or small cell aggregates in a liquid medium, are a cornerstone of plant cell biotechnology for producing secondary metabolites. These systems allow for uniform nutrient distribution, easier scale-up, and precise control over culture conditions, all of which can be manipulated to enhance the yield of target compounds like this compound.

Research has demonstrated that the production of shikonin derivatives in suspension cultures is significantly influenced by various physico-chemical factors. nih.govresearchgate.netfrontiersin.org For instance, in cell suspension cultures of Arnebia euchroma, a two-stage culture system is often employed, utilizing separate growth and production media to optimize both cell biomass and secondary metabolite accumulation. nih.govresearchgate.net Factors such as light, temperature, sucrose (B13894) concentration, and the pH of the culture medium have been shown to have a profound impact on the yield of shikonin derivatives. nih.govresearchgate.netfrontiersin.org Studies have indicated that dark conditions are favorable for production, with light completely inhibiting the formation of these pigments. frontiersin.orgscielo.br An optimal temperature of 25°C and a sucrose concentration of 6% have been identified for maximizing the yield of shikonin derivatives in Arnebia euchroma suspension cultures. nih.govresearchgate.netfrontiersin.org Furthermore, an alkaline pH range of 7.25 to 9.50 has been found to promote the production of these compounds. nih.govresearchgate.net

The table below summarizes the influence of various factors on the production of shikonin derivatives in suspension cultures.

| Factor | Optimal Condition/Elicitor | Effect on Shikonin Derivative Yield | Plant Species |

| Culture System | Two-stage culture | Optimized for cell growth and then production | Arnebia euchroma nih.govresearchgate.net |

| Light | Complete darkness | Inhibition of production in light | Arnebia euchroma, Onosma sericeum researchgate.netfrontiersin.orgscielo.br |

| Temperature | 25°C | Highest yield | Arnebia euchroma nih.govresearchgate.netfrontiersin.org |

| Sucrose | 6% | Maximum production | Arnebia euchroma nih.govresearchgate.net |

| pH | 7.25 - 9.50 (alkaline) | Favored production | Arnebia euchroma nih.govresearchgate.netfrontiersin.org |

A study on the isolation and purification of shikonin derivatives from cell suspension cultures of Arnebia euchroma successfully identified and separated acetylshikonin (B600194) and this compound. nih.govkuleuven.be This research highlights the potential of suspension cultures as a reliable source for obtaining pure forms of these compounds. The developed rapid preparative HPLC method allowed for the separation of these derivatives with a purity of over 98%. nih.govkuleuven.be

Callus cultures, which are masses of undifferentiated plant cells, represent another important in vitro system for the production of shikonin derivatives. These cultures are typically initiated from explants such as leaves, stems, or roots on a solid or semi-solid nutrient medium. nih.gov The chemical composition of shikonin derivatives found in callus cultures of Lithospermum erythrorhizon has been reported to be identical to that of the intact plant's roots. nih.gov

The selection of high-yielding cell lines is a critical step in establishing productive callus cultures. Through repeated selection, a high-yielding cell line of L. erythrorhizon, designated as M18, was established, demonstrating a significant increase in shikonin content. nih.gov The production of shikonin derivatives in callus cultures is also heavily dependent on the composition of the culture medium. For instance, the M9 medium has been shown to be more effective than the MS or LS media for inducing shikonin-containing calli in L. erythrorhizon. nih.gov

The physical environment, particularly the oxygen supply, plays a crucial role in shikonin production in callus cultures. It has been observed that a reduced oxygen concentration in the atmosphere leads to a marked decrease in the production of shikonin compounds. This suggests that an abundant supply of oxygen enhances the biosynthesis of these derivatives in callus tissues.

Research on Onosma sericeum callus cultures has shown that the highest shikonin levels were achieved in an ammonium-free MS medium supplemented with specific concentrations of plant growth regulators (3 mg/l BAP and 0.5 mg/l NAA) and cultured in the dark. scielo.br This underscores the importance of optimizing both the chemical and physical environment for maximizing the production of specific derivatives.

The table below presents findings related to the production of shikonin derivatives in callus cultures.

| Plant Species | Culture Medium | Key Findings |

| Lithospermum erythrorhizon | Linsmaier-Skoog (LS) medium | The chemical composition of derivatives is the same as in intact roots. nih.gov |

| Lithospermum erythrorhizon | M9 medium | More effective for producing shikonin-containing calli than MS or LS media. nih.gov |

| Onosma sericeum | Ammonium-free Murashige and Skoog (MS) medium | Maximum shikonin level (15.26 µg/mg DW) achieved with 3 mg/l BAP and 0.5 mg/l NAA in the dark. scielo.br |

While much of the research has focused on the total yield of shikonin derivatives, a patent for a method of treating virus infections using shikonin compounds reported a specific yield of 0.99% for this compound from an extraction and purification process. google.com

Pharmacological Activities and Underlying Mechanisms of Action

Anticancer and Antineoplastic Activities

Beta-acetoxyisovalerylshikonin, a naphthoquinone derivative isolated from Arnebia euchroma, has demonstrated notable anticancer and antineoplastic activities in various studies. nih.govmedchemexpress.com Its efficacy spans multiple cancer cell lines and is attributed to a range of mechanisms, including the inhibition of cancer cell growth and the induction of programmed cell death. nih.govjst.go.jp

Inhibition of Cell Proliferation and Migration

This compound has been shown to possess cytotoxic effects on both parental and drug-resistant cancer cells, with its toxicity being cell- and concentration-dependent. nih.gov Studies have indicated that shikonin (B1681659) derivatives, including this compound, can inhibit cell proliferation in various cancer cell lines. jst.go.jp For instance, its analogue, β-hydroxyisovalerylshikonin, has been shown to inhibit the cell growth of various cancer cell lines. jst.go.jp While direct studies on this compound's effect on cell migration are limited, related shikonin compounds have been found to inhibit cell migration and invasion. aging-us.com

A study investigating the effects of acetylshikonin (B600194) and this compound on multidrug-resistant (MDR) cancer cells revealed their ability to block MDR efflux pumps. nih.gov This action leads to a hypersensitive phenotype in malignant carcinoma cells, suggesting a potential role in overcoming drug resistance. nih.govnih.govdergipark.org.tr The study found that this compound had a more potent inhibitory activity on these pumps compared to acetylshikonin. nih.gov

| Cell Line | Compound | Effect | Reference |

| EPG85.257RDB (gastric carcinoma) | This compound | Potent inhibition of MDR efflux pumps | nih.gov |

| MCF7MX (breast cancer) | This compound | Potent inhibition of MDR efflux pumps | nih.gov |

| A2780RCIS (ovarian cancer) | This compound | Less affected by treatment | nih.gov |

| DU-145 (prostate cancer) | β-hydroxyisovalerylshikonin analogues | Significant inhibitory activity | nih.gov |

| HeLa (cervical cancer) | β-hydroxyisovalerylshikonin analogues | Significant inhibitory activity | nih.gov |

Induction of Programmed Cell Death

Programmed cell death is a critical mechanism through which this compound exerts its anticancer effects. This includes the induction of apoptosis, modulation of autophagy, and induction of necroptosis.

Beta-acetoxyisovalerylalkannin, an enantiomer of this compound, has been shown to induce apoptosis in human melanoma cells. nih.gov This process involves the generation of reactive oxygen species (ROS) and mitochondrial depolarization. nih.gov The compound was found to regulate the expression of Bax and Bcl-2 proteins, leading to an increased Bax/Bcl-2 ratio, which is a key indicator of apoptosis. nih.govnih.gov A higher Bax/Bcl-2 ratio increases cell susceptibility to apoptosis by promoting the permeabilization of the mitochondrial outer membrane. nih.govnih.gov

Furthermore, the study on melanoma cells demonstrated that beta-acetoxyisovalerylalkannin increased the expression of cleaved caspase-9 and cleaved caspase-3. nih.gov Caspases are a family of proteases that are central to the execution of apoptosis. Caspase-3 activation, in particular, is a critical step in the apoptotic cascade, leading to the cleavage of various cellular substrates and ultimately, cell death. wikipedia.orgembopress.org

| Cell Line | Compound | Key Apoptotic Events | Reference |

| Human melanoma A375 and U918 cells | β-acetoxyisovalerylalkannin | Increased late apoptosis, ROS production, mitochondrial depolarization, increased Bax/Bcl-2 ratio, increased cleaved caspase-9 and -3 | nih.gov |

| Leukemia HL-60 cells | β-hydroxyisovalerylshikonin | Induction of apoptosis | jst.go.jp |

While direct evidence for this compound's role in autophagy modulation is still emerging, related shikonin compounds have been shown to influence this cellular process. researchgate.net Autophagy is a "self-eating" mechanism that can have a dual role in cancer, acting as either a tumor suppressor or a survival mechanism for cancer cells under stress. nih.govnih.gov In established tumors, autophagy often helps cancer cells survive by providing nutrients and removing damaged organelles. nih.gov

Shikonin has been observed to induce autophagy in hepatocellular carcinoma cells. researchgate.net Conversely, in some contexts, the inhibition of autophagy has been linked to the cytotoxic effects of shikonin derivatives. For example, an acetylshikonin/β-cyclodextrin inclusion complex was found to exert long-term cytotoxicity in HCT116 colon cancer cells by suppressing autophagy and causing an excess accumulation of intracellular ROS. nih.gov The modulation of autophagy, therefore, represents a potential therapeutic strategy in cancer treatment. nih.govoncotarget.com

Necroptosis is a form of programmed necrosis that can be triggered as an alternative cell death pathway, particularly in apoptosis-resistant cancer cells. nih.govaging-us.com This pathway is critically dependent on the kinases RIPK1 and RIPK3. nih.govmdpi.com Shikonin and its derivatives have been identified as inducers of necroptosis in various cancer cells. nih.govaging-us.comnih.gov

Studies on acetylshikonin have demonstrated its ability to induce necroptosis in non-small cell lung cancer (NSCLC) cells by activating the RIPK1/RIPK3/MLKL signaling pathway. aging-us.comnih.gov This activation leads to the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL), which then causes cell membrane rupture and cell death. nih.govplos.orgfrontiersin.org The induction of necroptosis by shikonin has been linked to the overproduction of ROS. nih.gov While direct studies on this compound are needed, the known necroptotic activity of its parent compound, shikonin, suggests a similar potential mechanism. nih.govaging-us.comnih.gov

| Cell Line | Compound | Key Necroptotic Events | Reference |

| Non-small cell lung cancer (NSCLC) cells | Acetylshikonin | Activation of RIPK1/RIPK3/MLKL cascade | nih.gov |

| Nasopharyngeal carcinoma cells | Shikonin | ROS overproduction, upregulation of RIPK1/RIPK3/MLKL | nih.gov |

| Chronic myeloid leukemia (CML) cells | Shikonin | Activation of RIPK1/RIPK3/MLKL signaling | aging-us.com |

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. oncotarget.comfrontiersin.org The inhibition of angiogenesis is a key strategy in cancer therapy. oncotarget.comnih.gov Shikonin and its derivatives have been shown to possess anti-angiogenic properties. jst.go.jp

Specifically, shikonin, acetylshikonin, and isobutyroylshikonin have been found to inhibit VEGF-induced angiogenesis and suppress tumor growth in animal models. jst.go.jp While direct and detailed research on the anti-angiogenic effects of this compound is not extensively available, its structural similarity to other anti-angiogenic shikonin derivatives suggests it may share this activity. jst.go.jp The mechanism of anti-angiogenic action by shikonin compounds is thought to involve the inhibition of key signaling pathways that promote endothelial cell proliferation, migration, and tube formation. mdpi.com

Interference with DNA Topoisomerase Activity

While direct and detailed studies on this compound's specific interaction with DNA topoisomerases are not extensively documented in the provided search results, related shikonin compounds have been shown to inhibit these crucial enzymes. acs.org DNA topoisomerases are essential for managing the topological state of DNA during replication, transcription, and repair. Their inhibition leads to DNA strand breaks and ultimately, cell death. It is suggested that acylshikonin analogs, a class to which this compound belongs, exhibit inhibitory activity against DNA topoisomerase-I. acs.org Furthermore, some inhibitors of DNA topoisomerase II have been identified. cymitquimica.comamericanchemicalsuppliers.com The functional interaction of DNA topoisomerase IIα with the β-catenin and T-cell factor-4 complex suggests a role in signaling pathways critical for cancer cell proliferation. nih.gov

Proteasome Inhibition

The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins, playing a vital role in cell regulation, including the cell cycle and apoptosis. nih.govmdpi.com Inhibition of the proteasome leads to the accumulation of these proteins, which can trigger programmed cell death in cancer cells. wvu.eduplos.org Shikonin derivatives have been noted for their proteasome inhibitory activity. nih.gov This inhibition is a key mechanism contributing to their anticancer effects. wvu.edu The process involves the inhibition of the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and specific proteasome targets like p27Kip1, IκB-α, and Bax, ultimately inducing apoptosis. wvu.edu

Cell Cycle Arrest Mechanisms

This compound can induce cell cycle arrest, a critical mechanism for preventing the proliferation of cancer cells. sciengine.com Cell cycle progression is tightly regulated by a series of checkpoints and a complex interplay of proteins, including cyclins and cyclin-dependent kinases (CDKs). nih.govmdpi.com Disruption of this process can halt cell division and lead to apoptosis. Cell cycle arrest is a fundamental feature of cellular senescence and can be triggered by various stress signals, including DNA damage. nih.govfrontiersin.org The arrest is often mediated through the activation of tumor suppressor pathways, such as the p53/p21WAF1/CIP1 and p16INK4A/pRB pathways. frontiersin.org These pathways ultimately converge on inhibiting the activity of cyclin-CDK complexes, preventing the cell from progressing through the cell cycle phases. mdpi.comfrontiersin.org

Modulation of Multidrug Resistance (MDR) in Cancer Cells

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. dergipark.org.trd-nb.infofrontiersin.org A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, actively removing chemotherapeutic agents from the cancer cell and reducing their intracellular concentration. frontiersin.orgnih.gov this compound has been shown to modulate MDR in cancer cells through several mechanisms. dergipark.org.trnih.gov

Noncompetitive Inhibition of ABC Transporters (ABCB1, BCRP, MRP2)

This compound has been identified as a noncompetitive inhibitor of several key ABC transporters, including P-glycoprotein (ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2). nih.govnih.govnih.gov Noncompetitive inhibition means that the inhibitor does not directly compete with the chemotherapeutic drug for the same binding site on the transporter. nih.gov Instead, it binds to a different site, altering the transporter's conformation and reducing its efficiency in pumping out drugs. nih.gov This broad blocking of multiple MDR efflux pumps makes this compound a promising agent for overcoming MDR. nih.govnih.gov

Alteration of Drug Efflux Pump Activity

By inhibiting ABC transporters, this compound directly alters the activity of drug efflux pumps. nih.govnih.govuj.edu.plopenveterinaryjournal.commdpi.com Studies have shown that treatment with this compound leads to a significant reduction in the efflux of chemotherapeutic agents from resistant cancer cells. nih.gov This inhibition of pump activity is a key factor in sensitizing resistant cells to chemotherapy. nih.gov The inhibitory effect of this compound on efflux pump activity has been observed to be potent and can lead to a dynamic reduction in the pump's ability to expel drugs. nih.gov

Enhancement of Chemotherapeutic Agent Accumulation

The direct consequence of inhibiting drug efflux pumps is the increased intracellular accumulation of chemotherapeutic agents. nih.govnih.govnih.govnih.gov Research has demonstrated that pre-treatment of resistant cancer cells with this compound leads to a significant, time-dependent increase in the intracellular concentration of drugs like daunorubicin (B1662515) and mitoxantrone. nih.gov For instance, a maximum 4-fold increase in daunorubicin accumulation was observed in EPG85.257RDB cells. nih.gov This enhanced accumulation restores the cytotoxic efficacy of the chemotherapeutic agents, effectively reversing the multidrug resistance phenotype. nih.gov

Data Tables

Table 1: Effects of this compound on Multidrug Resistance

| Mechanism | Target | Effect | Reference |

| ABC Transporter Inhibition | ABCB1 (P-gp), BCRP, MRP2 | Noncompetitive inhibition | nih.govnih.gov |

| Efflux Pump Activity | MDR1, BCRP, MRP transporters | Significant reduction in efflux | nih.gov |

| Chemotherapeutic Accumulation | Daunorubicin, Mitoxantrone | Increased intracellular concentration | nih.gov |

Anti-inflammatory Properties

This compound has demonstrated notable anti-inflammatory effects. cymitquimica.commedchemexpress.com Its mechanisms of action involve the modulation of key inflammatory mediators and signaling pathways.

Inhibition of Inflammatory Cytokine Production

Research indicates that shikonin and its derivatives can suppress the production of pro-inflammatory cytokines. While specific data on this compound's effect on all cytokines is not extensively detailed in the provided results, the general activity of shikonin derivatives suggests an inhibitory role in cytokine production. For instance, studies on related compounds have shown inhibition of Th2 cytokine production. wilddata.cn Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs) are key targets in mitigating inflammatory responses. nih.govfrontiersin.orgfrontiersin.org The ability to reduce these cytokines is a crucial aspect of the anti-inflammatory profile of a compound.

Modulation of Signaling Pathways (e.g., ERK, Akt, NF-κB)

This compound exerts its anti-inflammatory effects by influencing critical signaling pathways. cymitquimica.com The nuclear factor-kappa B (NF-κB) pathway, a pivotal regulator of inflammation, is a key target. nih.govfrontiersin.org By inhibiting the NF-κB pathway, this compound can downregulate the expression of numerous inflammatory genes.

Furthermore, the compound has been shown to inhibit the phosphorylation of Akt, a key component of the PI3K/Akt signaling pathway. cymitquimica.comnih.gov This pathway is involved in a variety of cellular processes, including inflammation. The modulation of the extracellular signal-regulated kinase (ERK) pathway, another crucial signaling cascade in inflammatory processes, is also a likely mechanism of action. mdpi.com

Antioxidant Activities

The antioxidant properties of this compound contribute significantly to its pharmacological profile. researchgate.net These activities are primarily attributed to its ability to scavenge free radicals and regulate reactive oxygen species.

Radical Scavenging Mechanisms

Naphthoquinone derivatives, including this compound, are recognized for their radical scavenging capabilities. nih.govjst.go.jp These compounds can donate a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage to cellular components. mdpi.com The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate this antioxidant activity. mdpi.com Studies on related shikonin compounds have demonstrated their effectiveness in scavenging various radicals. researchgate.net

Reactive Oxygen Species (ROS) Regulation

This compound plays a role in the regulation of reactive oxygen species (ROS). nih.gov ROS are chemically reactive molecules containing oxygen that, in excess, can lead to oxidative stress and cellular damage. The compound's ability to modulate ROS levels is linked to its influence on various cellular pathways. nih.gov For example, the PI3K/Akt pathway, which this compound is known to inhibit, is also involved in ROS-mediated signaling. nih.gov By regulating ROS, this compound helps to maintain cellular redox homeostasis. mdpi.com

Other Reported Biological Activities

Beyond its anti-inflammatory and antioxidant effects, this compound has been investigated for other potential therapeutic applications. Research has indicated that it possesses anti-cancer properties. medchemexpress.com Furthermore, some studies have explored its potential in overcoming multidrug resistance in cancer cells. nih.gov Other reported activities for shikonin and its derivatives include antibacterial and antifungal properties. abmole.comnih.gov

Antifungal Activities

Shikonin and its derivatives have demonstrated notable antifungal properties. researchgate.net The mechanism of action is believed to be multifaceted, involving the disruption of fungal cell integrity and metabolic processes. Research indicates that these compounds can lead to the complete disintegration of the cytoplasmic membrane, causing the release of cellular contents and eventual cell lysis. mdpi.com One key mechanism appears to be the complexation with ergosterol, a vital component of the fungal cell membrane, which compromises the membrane's integrity. nih.gov Studies on shikonin have shown it induces apoptosis and necrosis in Candida albicans in a dose-dependent manner. nih.gov Furthermore, the antifungal effect of shikonin has been linked to the accumulation of endogenous nitric oxide (NO) within the fungal cells, which contributes to cellular damage. tandfonline.com

While this compound itself has been isolated for study, detailed antifungal data is more available for its close structural relative, β-hydroxyisovalerylshikonin. jst.go.jp In comparative studies against various fungal pathogens, β-hydroxyisovalerylshikonin and acetylshikonin generally exhibited lower activity than the standard antifungal drug, fluconazole. jst.go.jp However, an exception was noted against Candida krusei, where these compounds showed significant potency. researchgate.netjst.go.jp

| Fungal Pathogen | Compound | Minimal Inhibitory Concentration (MIC) | Reference Compound (Fluconazole) MIC |

|---|---|---|---|

| Candida krusei | β-hydroxyisovalerylshikonin | Lower activity than standard, but notable potency | 16 µg/ml |

| Saccharomyces cerevisiae | β-hydroxyisovalerylshikonin | Lower activity than standard | 8 µg/ml |

| Candida glabrata | β-hydroxyisovalerylshikonin | Lower activity than standard | 4 µg/ml |

| Trichosporon cutaneum | β-hydroxyisovalerylshikonin | Lower potency than standard | Data not specified |

Neuroprotective Effects

This compound has been identified in scientific literature as a compound possessing neuroprotective effects. researchgate.net The general neuroprotective mechanisms of related compounds often involve the inhibition of inflammatory responses in microglial cells and protection against oxidative stress-induced neuronal damage. tandfonline.com However, specific mechanistic studies detailing how this compound exerts its neuroprotective activity were not available in the consulted research.

Antithrombotic Activities

Antithrombotic properties have been attributed to shikonin and its derivatives. mdpi.com this compound is also listed among natural products with potential antithrombotic activity. This suggests its potential to interfere with the processes of blood clot formation. The precise mechanisms for this specific derivative are not fully detailed, but the activity is a recognized characteristic of the broader shikonin family. mdpi.com

Antidiabetic Potential

The potential for shikonin derivatives to act as antidiabetic agents is an area of emerging research. researchgate.net For instance, acetylshikonin, a closely related compound, has been noted for its potential pharmacological effects related to diabetes. wilddata.cn General mechanisms for plant-derived antidiabetic compounds include the regeneration of pancreatic β-cells, enhancement of insulin (B600854) secretion, and inhibition of α-amylase. scielo.br However, specific studies confirming the antidiabetic potential or the direct mechanism of action for this compound were not found in the reviewed literature.

Antiulcer Activity

While various plant extracts and phytochemicals are known to exhibit antiulcer activity through mechanisms such as antioxidant effects and the suppression of inflammatory pathways, there is no specific information in the available search results regarding the antiulcer activity of this compound. mdpi.comnih.govscielo.br

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the production of melanin, and its inhibition is of great interest in cosmetics and for treating hyperpigmentation disorders. researchgate.net Inhibitors often act by chelating the copper ions within the enzyme's active site or by inducing conformational changes that inactivate the enzyme. nih.govmdpi.com While many natural compounds are being investigated for this property, specific research data on the tyrosinase inhibitory activity and mechanism of this compound is not detailed in the available search results.

Molecular Interactions and Cellular Targets

Direct Protein Binding and Modulation

Beta-acetoxyisovalerylshikonin and its parent compound, shikonin (B1681659), have been shown to physically interact with and modulate the function of several intracellular proteins. These interactions are central to their biological activity.

A key target of the shikonin family, including β-acetoxyisovalerylshikonin, is Pyruvate Kinase M2 (PKM2), a critical enzyme in the glycolytic pathway. frontiersin.org Shikonin and its derivatives inhibit the activity of PKM2, which is often overexpressed in tumor cells and plays a pivotal role in the metabolic shift towards aerobic glycolysis (the Warburg effect). nih.govsci-hub.se

The inhibition of PKM2 by shikonin is multifaceted. It has been shown to decrease PKM2 phosphorylation without reducing the total cellular levels of the protein. nih.gov This suppression of PKM2 activity leads to a dose-dependent inhibition of glucose uptake and lactate (B86563) production. nih.govsciengine.com Consequently, this disruption of aerobic glycolysis results in decreased ATP production within the cells. nih.gov The interaction with PKM2 is considered a significant component of the compound's mechanism of action, and combining shikonin compounds like β-acetoxyisovalerylshikonin with other chemotherapeutics has been proposed as a strategy to overcome chemoresistance. asm.org

Table 1: Effects of Shikonin Derivatives on PKM2 Activity

| Target Protein | Derivative | Observed Effect | Cellular Consequence |

| Pyruvate Kinase M2 (PKM2) | Shikonin | Decreases enzyme activity and phosphorylation. nih.gov | Inhibits aerobic glycolysis, reduces lactate production, and decreases ATP levels. nih.gov |

| Pyruvate Kinase M2 (PKM2) | β-acetoxyisovalerylshikonin | Inhibits PKM2 expression. frontiersin.org | Contributes to the disruption of cancer cell metabolism. |

Derivatives of shikonin act as inhibitors of protein tyrosine kinases (PTKs). frontiersin.org Specifically, the related compound β-hydroxyisovalerylshikonin has been identified as an ATP-noncompetitive inhibitor of PTKs. nih.gov This inhibition leads to changes in the phosphorylation profiles of cellular proteins. nih.gov In human lung cancer cells, this activity was linked to a marked decrease in the phosphorylation of dUTP nucleotidohydrolase (dUTPase), suggesting that the inhibition of tyrosine kinases by shikonin derivatives can have far-reaching effects on cellular function and viability. nih.gov

Thioredoxin reductase 1 (TrxR1), a key selenoenzyme in maintaining cellular redox homeostasis, is a primary target of shikonin. nih.govfrontiersin.org Shikonin interacts directly with and inhibits TrxR1 by targeting the selenocysteine (B57510) (Sec) residue in its active site. nih.govfrontiersin.orgnih.gov This interaction is irreversible and leads to two major consequences:

It inhibits the physiological antioxidant function of TrxR1. nih.govnih.gov

It converts the enzyme into an NADPH oxidase, which paradoxically generates superoxide (B77818) anions. frontiersin.orgnih.gov

This dual effect disrupts the intracellular redox balance, leading to an accumulation of reactive oxygen species (ROS). nih.gov The targeting of TrxR1 is a critical mechanism underlying the biological activity of shikonin. nih.govnih.gov

Shikonin and its derivatives have been found to target tubulin, the protein subunit of microtubules. frontiersin.org Shikonin binds directly to tubulin with a dissociation constant (Kd) reported to be approximately 8 ± 2.7 μM. nih.govresearchgate.net This physical interaction, specifically with the βII-tubulin isotype, disrupts the proper assembly of microtubules. plos.org Immunofluorescence studies have shown that shikonin treatment disturbs the microtubule network, leading to a disruption of the microtubule cytoskeleton similar to that caused by microtubule-destabilizing agents. frontiersin.org Furthermore, shikonin suppresses the dynamicity of microtubules, a key feature for their function in cell division and transport. nih.govresearchgate.net

A significant aspect of β-acetoxyisovalerylshikonin's molecular activity is its ability to inhibit ATP-binding cassette (ABC) transporters. These transporters, including P-glycoprotein (ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2), are efflux pumps that expel a wide range of substances from cells, contributing significantly to multidrug resistance (MDR) in cancer. nih.goveurekaselect.com

This compound and the related compound acetylshikonin (B600194) have been identified as broad-blocking, noncompetitive inhibitors of these key MDR-related transport proteins. nih.govdergipark.org.tr Their inhibitory action is independent of concentration and increases the intracellular accumulation of other chemotherapeutic drugs, such as daunorubicin (B1662515), thereby enhancing their sensitivity. nih.gov This broad inhibition of major efflux pumps suggests a potential role in overcoming multidrug resistance. nih.govdergipark.org.tr

Table 2: Inhibition of ABC Transporters by β-acetoxyisovalerylshikonin

| Transporter | Gene Name | Common Name | Inhibition Confirmed |

| ABCB1 | ABCB1 | P-glycoprotein (P-gp) | Yes nih.gov |

| ABCG2 | ABCG2 | Breast Cancer Resistance Protein (BCRP) | Yes nih.gov |

| ABCC2 | ABCC2 | Multidrug Resistance-Associated Protein 2 (MRP2) | Yes nih.gov |

Signaling Pathway Modulation

The direct interactions of β-acetoxyisovalerylshikonin and its analogs with proteins like PKM2 initiate cascades that modulate entire signaling pathways. The inhibition of PKM2 has been shown to regulate the Akt/AMPK/mTOR pathway. nih.gov Furthermore, studies on the related compound acetylshikonin demonstrate inhibitory effects on the PI3K/Akt/mTOR pathway, which is crucial for cell cycle progression. plos.org Other pathways affected by shikonin derivatives include the Wnt/β-catenin and NF-κB pathways, both of which are fundamental in cellular proliferation and inflammation. plos.org For instance, shikonin has been noted to reverse multidrug resistance in liver cancer cells by affecting the SIRT1 protein, which in turn influences P-gp (ABCB1) expression. conicet.gov.arimrpress.com

PI3K/Akt/mTOR Pathway

There is currently no specific information available from the reviewed sources detailing the interactions of this compound with the PI3K/Akt/mTOR signaling pathway. Research on other shikonin derivatives has explored this pathway, but direct evidence for this compound is absent nih.govsciengine.com. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism, and its activation is a multi-step process often implicated in cancer mdpi.comnih.govnih.gov.

MAPK Signaling (e.g., ERK, Akt)

Specific studies on the effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK and Akt, were not identified in the reviewed literature. The MAPK/ERK pathway is a key cascade involved in regulating cell proliferation, differentiation, and survival nih.govnih.gov. While the broader class of shikonins has been investigated in this context, data pertaining exclusively to the this compound derivative is not available jst.go.jpsciengine.com.

NF-κB Pathway

Direct evidence linking this compound to the modulation of the NF-κB pathway is not present in the available research. The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation jst.go.jpnih.gov. Although related compounds have been shown to interact with this pathway, specific findings for this compound are lacking.

Wnt/β-catenin Pathway

There is no specific data available from the reviewed sources on the effects of this compound on the Wnt/β-catenin signaling pathway. This pathway is fundamental in embryonic development, cell fate determination, and adult tissue homeostasis cellsignal.comnih.gov. While inhibitors of this pathway are of scientific interest, the role of this compound has not been elucidated cymitquimica.com.

SIRT1/p53/p21 Pathways

No research findings specifically detailing the modulation of the SIRT1/p53/p21 pathways by this compound were found. This signaling axis is crucial for regulating cellular processes like cell cycle arrest, apoptosis, and senescence in response to stress nih.govaginganddisease.orgmdpi.comresearchgate.net. The deacetylase SIRT1 is known to regulate the activity of the tumor suppressor p53, which in turn can activate the transcription of p21 to enforce cell cycle arrest nih.govplos.org. The specific influence of this compound on this network remains uninvestigated.

Gene and Protein Expression Regulation

Information specifically describing how this compound regulates gene and protein expression is not available in the current body of scientific literature. Gene expression regulation is a complex process controlled at multiple levels, including transcription and translation, involving transcription factors and regulatory molecules to ensure proteins are produced when needed uwa.edu.aunih.govnih.gov. The specific genes or proteins whose expression is altered by this compound have not been identified.

Upregulation of Pro-apoptotic and Tumor Suppressor Proteins

This compound and related shikonin derivatives exert their cytotoxic effects in part by increasing the expression of proteins that promote apoptosis (programmed cell death) and suppress tumor growth. nih.gov The induction of apoptosis is a critical mechanism for the anti-cancer properties of these compounds. nih.gov

Research has identified that this compound specifically regulates Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as Cyclooxygenase-2 (COX-2). polyu.edu.hk While often associated with inflammation, COX-2 can also have pro-apoptotic roles depending on the cellular context.

Studies on closely related shikonin derivatives provide further insight into the pro-apoptotic mechanisms. Acetylshikonin, for example, has been shown to decrease the Bcl-2/Bax ratio, which implies a relative upregulation of the pro-apoptotic protein Bax, and to activate Caspase-3, a key executioner caspase in the apoptotic cascade. tandfonline.com The activation of caspases is a central event in the apoptotic process. mdpi.com Shikonin itself induces apoptosis through pathways involving reactive oxygen species (ROS) and the activation of c-Jun N-terminal kinase (JNK). jst.go.jp

Tumor suppressor genes and their protein products are crucial for controlling cell growth and inducing cell death in response to cellular damage. nih.govwikipedia.org The p53 protein, known as "the guardian of the genome," can halt the cell cycle and initiate apoptosis. wikipedia.orgassaygenie.com While direct upregulation of p53 by this compound is not explicitly detailed in the provided research, the compound's general pro-apoptotic activity aligns with the functional outcomes of tumor suppressor protein activation. nih.gov

Table 1: Pro-apoptotic and Tumor Suppressor Proteins Modulated by Shikonin Derivatives

| Protein Target | Official Name | Function | Modulatory Effect | Reference Compound |

|---|---|---|---|---|

| Bax | BCL2 Associated X, Apoptosis Regulator | Promotes apoptosis by permeabilizing the mitochondrial outer membrane. | Upregulation (inferred from Bcl-2/Bax ratio) | Acetylshikonin |

| Bak | BCL2 Antagonist/Killer 1 | Works with Bax to induce apoptosis. | Not specified | N/A |

| Nur77 | Nuclear Receptor Subfamily 4 Group A Member 1 | Can promote apoptosis by translocating to mitochondria. | Not specified | N/A |

| Caspase-3 | Caspase 3 | Key executioner caspase in apoptosis. | Activation | Acetylshikonin |

| Caspase-8 | Caspase 8 | Initiator caspase in the extrinsic apoptotic pathway. | Not specified | N/A |

| p53 | Tumor Protein P53 | Tumor suppressor that regulates cell cycle and induces apoptosis. | Not specified | N/A |

| p21 | Cyclin Dependent Kinase Inhibitor 1A | Cell cycle inhibitor, often induced by p53. | Not specified | N/A |

| HO-1 | Heme Oxygenase 1 | Enzyme with antioxidant and anti-inflammatory roles, but can also be pro-apoptotic. | Not specified | N/A |

| COX-2 | Prostaglandin-Endoperoxide Synthase 2 | Enzyme involved in inflammation; can have pro-apoptotic functions. | Upregulation | this compound |

Downregulation of Anti-apoptotic and Inflammatory Proteins

In addition to upregulating pro-death signals, this compound contributes to cell death and exhibits anti-inflammatory properties by downregulating proteins that inhibit apoptosis and promote inflammation. medchemexpress.comresearchgate.net

The Bcl-2 family of proteins includes both pro-apoptotic and anti-apoptotic members. nih.gov Anti-apoptotic proteins like Bcl-2 and Bcl-xL function by preventing the permeabilization of the mitochondrial membrane, thereby blocking a key step in the intrinsic apoptotic pathway. mdpi.comfrontiersin.org Studies on acetylshikonin show that it decreases the Bcl-2/Bax ratio, indicating a downregulation of the anti-apoptotic protein Bcl-2. tandfonline.com This shift in the balance between pro- and anti-apoptotic proteins sensitizes cells to undergo apoptosis.

The anti-inflammatory activity of shikonin derivatives is well-documented. mdpi.com This involves the suppression of various pro-inflammatory cytokines. While direct data for this compound on each specific cytokine is limited, studies on shikonin and other natural compounds demonstrate the inhibition of key inflammatory mediators such as Interleukin-6 (IL-6) and Interleukin-1 beta (IL-1β). polyu.edu.hkresearchgate.netmdpi.com The reduction of these cytokines is a hallmark of an anti-inflammatory response.

Table 2: Anti-apoptotic and Inflammatory Proteins Modulated by Shikonin Derivatives

| Protein Target | Official Name | Function | Modulatory Effect | Reference Compound |

|---|---|---|---|---|

| Bcl-2 | B-cell lymphoma 2 | Inhibits apoptosis by preserving mitochondrial integrity. | Downregulation | Acetylshikonin |

| IL-10 | Interleukin 10 | Primarily an anti-inflammatory cytokine. | Not specified | N/A |

| IL-6 | Interleukin 6 | Pro-inflammatory cytokine. | Downregulation | Shikonin |

| IL-1β | Interleukin 1 beta | Potent pro-inflammatory cytokine. | Downregulation | Shikonin |

| MCP-1 | Monocyte Chemoattractant Protein-1 | Chemokine that recruits monocytes to sites of inflammation. | Not specified | N/A |

| IgG1 | Immunoglobulin G1 | Antibody isotype involved in immune responses. | Not specified | N/A |

| uPA | Urokinase-type Plasminogen Activator | Serine protease involved in tissue remodeling and metastasis. | Not specified | N/A |

| MMP | Matrix Metalloproteinase | Enzymes that degrade extracellular matrix, involved in invasion. | Not specified | N/A |

| Interferon-γ | Interferon gamma | Pro-inflammatory cytokine. | Not specified | N/A |

Mitochondrial Dysfunction Induction

A primary mechanism through which this compound and its parent compounds induce cell death is by directly targeting and disrupting mitochondrial function. begellhouse.comjst.go.jp Mitochondria are central to cellular metabolism and are key regulators of the intrinsic apoptotic pathway. nih.gov

Shikonin derivatives are known to cause a loss of the mitochondrial membrane potential (MMP). nih.govtandfonline.com This depolarization of the mitochondrial membrane is a critical event, often considered a point of no return in the apoptotic process. It leads to mitochondrial outer membrane permeabilization (MOMP), which allows for the release of pro-apoptotic factors like cytochrome c from the intermembrane space into the cytoplasm. mdpi.com

The induction of mitochondrial dysfunction is frequently linked to the generation of excess reactive oxygen species (ROS). tandfonline.comnih.gov While mitochondria are a primary source of ROS during normal respiration, an overproduction of ROS can cause oxidative damage to cellular components, including the mitochondria themselves, further compromising their function and triggering cell death pathways. frontiersin.org This cascade of ROS production and loss of mitochondrial membrane potential is a common mechanism reported for the anticancer effects of acetylshikonin and other related naphthoquinones. tandfonline.comnih.gov

Structure Activity Relationship Sar Studies

Influence of Naphthazarin Ring Modifications on Biological Activity

The naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) core is widely considered the primary pharmacophore of shikonin (B1681659) and its derivatives. nih.gov Its biological activity is largely attributed to its ability to generate reactive oxygen species (ROS) and to act as an alkylating agent, which can lead to non-specific cytotoxicity against both cancerous and healthy cells. nih.govnih.govbenthamdirect.commdpi.com Consequently, modifications to this ring system are a key strategy for enhancing selectivity and reducing toxicity.

One significant modification involves the phenolic hydroxyl groups at the C5 and C8 positions. Studies have shown that masking these hydroxyl groups, for instance through methylation to create 5,8-O-dimethyl derivatives, can significantly increase the compound's selectivity for cancer cells over normal cells. nih.govresearchgate.net These dimethylated analogues often exhibit lower cytotoxicity in vitro but demonstrate potent tumor-inhibiting effects in vivo, suggesting they may function as prodrugs. nih.govresearchgate.net The reduced capacity for ROS generation and alkylation of these modified compounds is believed to contribute to their improved safety profile. nih.gov

Another approach involves modifying the carbonyl groups of the quinone ring. The creation of oxime derivatives, for example, has been shown to alter the molecule's activity profile. mdpi.commdpi.com In some cases, oximation of the quinone ring led to an increase in inhibitory activity against specific enzymes. mdpi.com For instance, a novel 5,8-dimethyl shikonin oxime derivative (DMAKO-20) showed potent growth inhibitory effects against several cancer cell lines with IC50 values below 1µM, while being non-toxic to normal human cells. mdpi.comresearchgate.net These findings indicate that modifications to the naphthazarin ring, such as alkylation of the hydroxyl groups or oximation of the carbonyls, are pivotal in modulating the biological activity and toxicity of shikonin derivatives. mdpi.combohrium.com

Role of Side Chain Modifications on Cytotoxicity and Target Affinity

Esterification of the C-1' hydroxyl group is a common feature in naturally occurring and synthetic shikonin derivatives, including beta-acetoxyisovalerylshikonin. researchgate.netresearchgate.net This modification has been found to be critical for the biological activity of these compounds. researchgate.net The nature of the acyl group in the ester can significantly influence cytotoxicity. For example, studies comparing various shikonin esters such as acetylshikonin (B600194), isovalerylshikonin (B600525), and β,β-dimethylacrylshikonin have shown that these structural variations significantly impact their biological activities. nih.gov The introduction of novel acyl groups, such as a cyclopropylacetate group, has led to derivatives with significantly stronger tumor growth inhibitory activity against certain melanoma cell lines compared to the parent compound. nih.gov

Furthermore, introducing other functional groups into the side chain can also enhance cytotoxicity. For instance, the introduction of a thioether functional group at the 1'-position in the side chain of shikonin has been associated with an increase in cytotoxicity against various cancer cell lines. nih.gov Conversely, modifications that reduce the structural complexity of the side chain, such as hydrogenation of the acyl side chain, have been shown to drastically decrease cytotoxic activity. mdpi.com These findings underscore that the side chain, and specifically the ester group at the C-1' position as seen in this compound, is a critical modulator of the compound's cytotoxicity and target affinity. nih.govresearchgate.net

Enantiomeric Differences in Biological Potency

Shikonin is the (R)-enantiomer of 5,8-dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)-1,4-naphthoquinone, while its (S)-enantiomer is known as alkannin. monash.edufrontiersin.org These two compounds represent a rare pair of enantiomeric secondary metabolites. mdpi.com In pharmacology, enantiomers of chiral drugs can exhibit substantial differences in their biological activities and toxicological profiles due to stereoselective interactions with biological macromolecules.

However, in the case of shikonin and alkannin, several studies have reported that they possess similar pharmacological properties, including antimicrobial, anticancer, and wound-healing activities. mdpi.com One study investigating the cytotoxicity of shikonin derivatives against melanoma cells found no significant differences in activity between samples with varying enantiomeric ratios, suggesting that for this specific activity, the chirality at the C-1' center may not be a dominant factor. nih.gov

Despite these reports, the principle of stereoselectivity in drug action remains fundamental. The apparent lack of difference in potency could be specific to the endpoints measured in those particular studies. It is plausible that for other, more specific molecular targets or biological pathways, the R and S enantiomers of shikonin derivatives, including this compound, could exhibit different potencies. The design of novel derivatives has involved the synthesis of both (R)- and (S)-isomers in high enantiomeric excess to explore these potential differences. nih.gov

Correlation between Alkylated Derivatives and Enhanced Efficacy

There is a notable correlation between the alkylation state of shikonin derivatives and their therapeutic efficacy. The inherent ability of the naphthazarin ring to act as a bioreductive alkylating agent is a primary mechanism of its potent, but often non-specific, cytotoxicity. nih.govbenthamdirect.commdpi.com This alkylating activity allows the molecule to covalently bind to cellular nucleophiles like DNA and proteins, leading to cell death. benthamdirect.com

Paradoxically, the strategic O-alkylation of the shikonin scaffold, specifically the methylation of the C5 and C8 phenolic hydroxyl groups, has been shown to produce derivatives with enhanced efficacy and lower toxicity. nih.govnih.gov These 5,8-O-dimethyl derivatives exhibit higher selectivity against cancer cells. nih.govresearchgate.net For example, 5,8-O-dimethyl acylshikonin derivatives displayed selective cytotoxicity towards certain cancer cell lines with no toxicity towards normal cells and showed higher selectivity and less toxicity in vivo compared to the parent shikonin. nih.gov

This enhanced efficacy is attributed to a prodrug-like mechanism. nih.gov By alkylating the hydroxyl groups, the molecule's capacity for non-specific ROS generation and alkylation is reduced. nih.govresearchgate.net These derivatives are thought to be metabolized within the body, potentially more selectively within the tumor environment, to release the active form. This approach addresses the pervasive toxicity of the parent compounds, leading to a better therapeutic window. nih.gov Therefore, while the intrinsic alkylating potential of the naphthazarin ring is key to its action, synthetic alkylation of the hydroxyl groups is a successful strategy for creating derivatives with enhanced and more selective anticancer efficacy.

Compound Information Tables

Table 1: Names and Structural Features of Mentioned Compounds

| Compound Name | Key Structural Feature |

|---|---|

| This compound | Esterification of the C-1' hydroxyl group with a beta-acetoxyisovaleryl group. researchgate.net |

| Shikonin | (R)-enantiomer with a free hydroxyl group at C-1' of the side chain. monash.edu |

| Alkannin | (S)-enantiomer of shikonin. monash.edu |

| Acetylshikonin | Ester at C-1' with an acetyl group. nih.gov |

| Isovalerylshikonin | Ester at C-1' with an isovaleryl group. nih.gov |

| β,β-dimethylacrylshikonin | Ester at C-1' with a β,β-dimethylacryl group. nih.gov |

| 5,8-O-dimethyl shikonin derivatives | Methylation of the C5 and C8 hydroxyl groups on the naphthazarin ring. nih.gov |

| Shikonin oxime derivatives | Modification of the carbonyl groups on the naphthazarin ring to oximes. mdpi.com |

| Cyclopropylacetylshikonin | Ester at C-1' with a cyclopropylacetate group. nih.gov |

Advanced Research Methodologies and Future Perspectives

Analytical Techniques for Isolation and Characterization

The precise isolation and structural elucidation of beta-acetoxyisovalerylshikonin from its natural sources, primarily the roots of plants from the Boraginaceae family like Arnebia euchroma, are fundamental to its study. nih.govnih.govmedchemexpress.com High-performance liquid chromatography (HPLC) has proven to be a robust method for this purpose. nih.govnih.gov A rapid preparative HPLC method has been developed for the efficient isolation and purification of this compound, achieving a purity of over 98%. nih.gov This method utilizes a C18 column with an isocratic mobile phase of acetonitrile (B52724) and methanol. nih.gov

For more detailed and sensitive analysis, Ultra-High-Performance Liquid Chromatography coupled with Q-Exactive Orbitrap Mass Spectrometry (UHPLC-Q-Exactive Orbitrap MS) has emerged as a powerful tool. nih.gov This advanced technique allows for the rapid and systematic screening and identification of chemical constituents in complex mixtures. nih.govresearchgate.net In the analysis of Arnebiae Radix, UHPLC-Q-Exactive Orbitrap MS was used to identify a total of 188 compounds, including the tentative identification of this compound based on its parent ion and characteristic fragments. nih.govmdpi.com

Table 1: Analytical Parameters for this compound

| Parameter | Value | Reference |

| Purity (Post-HPLC) | >98% | nih.gov |

| Limit of Detection (LOD) | 0.146 µg/mL | nih.gov |

| Limit of Quantification (LOQ) | 0.487 µg/mL | nih.gov |

| Recovery Rate | 94.7-96.8% | nih.gov |

| Repeatability (%RSD) | 1.27 | nih.gov |

| Parent Ion (m/z) | 429.15549 | nih.gov |

| Characteristic Fragments (m/z) | 269.0822, 251.0709, 241.0869 | nih.gov |

In Vitro Experimental Models for Mechanistic Elucidation

To understand the biological activities of this compound at a cellular level, various in vitro experimental models, particularly cancer cell lines, are employed. These models are instrumental in elucidating the compound's mechanism of action. Studies have shown that this compound exhibits cytotoxic activities against various cancer cell lines. nih.gov

Research has demonstrated that this compound can act as a noncompetitive inhibitor of multidrug resistance (MDR) related transport proteins like ABCB1, BCRP, and MRP2. spandidos-publications.com This inhibition leads to an increased accumulation of chemotherapeutic agents, such as daunorubicin (B1662515), within cancer cells, thereby enhancing their sensitivity to treatment. spandidos-publications.com The cytotoxic effects of this compound have been observed to be dependent on the cell line, concentration, and duration of exposure. nih.gov For instance, its derivative, β-hydroxyisovaleryl-shikonin, has been shown to induce apoptosis in HL-60 leukemia cells. hebmu.edu.cn Another derivative, β-hydroxyisovalerylshikonin, has been found to suppress liver cancer stem cells. nih.gov

Computational Biology and Molecular Modeling Approaches

In recent years, computational methods have become indispensable in drug discovery and development, offering insights that complement experimental data.

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a larger molecule (receptor), such as a protein. oatext.comnih.govfrontiersin.org This method helps in understanding the interaction between this compound and its potential molecular targets. For example, molecular docking studies have been used to investigate the binding of shikonin (B1681659) derivatives to proteins involved in multidrug resistance. spandidos-publications.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, providing a basis for understanding the compound's inhibitory activity. oatext.commdpi.com

The fields of bioinformatics and artificial intelligence (AI) are increasingly being integrated to analyze large biological datasets and predict the biological activities of compounds. nih.govnih.govfrontiersin.org AI algorithms, including machine learning and deep learning, can identify complex patterns in biological data that are not easily discernible by traditional methods. nih.govmdpi.com This integrated approach can be applied to predict the potential targets of this compound, understand its mechanism of action, and identify potential biomarkers for its efficacy. nih.govuit.no Systems biology, which involves the computational and mathematical modeling of complex biological systems, can further help in understanding the broader impact of this compound on cellular networks and pathways. wikipedia.orgnih.govinstitut-curie.org

Prospects for Novel Drug Development

The unique biological activities of this compound, particularly its ability to overcome multidrug resistance in cancer cells, position it as a promising candidate for novel drug development. spandidos-publications.commdpi.com Its potential as an adjunct to chemotherapy is of significant interest, as it could enhance the efficacy of existing anticancer drugs and resensitize resistant tumors. spandidos-publications.com

Further research will likely focus on optimizing the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties. The development of drug delivery systems could also enhance its therapeutic potential. The journey from a natural product to a clinically approved drug is long and complex, involving rigorous preclinical and clinical trials to establish safety and efficacy. nih.gov However, the compelling preclinical data for this compound and its derivatives provide a strong rationale for continued investigation and development.

Q & A

Q. What are the optimal chromatographic methods for isolating beta-acetoxyisovalerylshikonin from Arnebia euchroma?

this compound can be isolated using rapid preparative HPLC with a C18 column and isocratic mobile phase (acetonitrile/methanol, 95:5 v/v), achieving >98% purity within 10 minutes . Ultrasonic-assisted extraction followed by reversed-phase thin-layer chromatography (RP-TLC) using ACN/methanol/5% formic acid (40:2:8 v/v/v) is effective for simultaneous quantification alongside other shikonin derivatives .

Q. How can researchers quantify this compound in plant extracts?

High-performance thin-layer chromatography (HPTLC) at 520 nm enables quantification with linearity in the range of 100–1800 ng. Validation parameters include LOD (12 ng), LOQ (40 ng), and recovery rates (94.7–96.8%) . For multi-compound analysis, HPLC-DAD with diode-array detection resolves positional isomers (e.g., 2-methyl-n-butyrylshikonin vs. isovalerylshikonin) using gradients tailored to naphthoquinone polarity .

Q. What solvent systems stabilize this compound during experimental workflows?

The compound is soluble in DMSO (50 mg/mL with ultrasonication) but degrades under light or repeated freeze-thaw cycles. For in vitro studies, prepare fresh stock solutions in DMSO and dilute in cell culture media to maintain stability. For long-term storage, aliquot and store at -20°C (1 month) or -80°C (6 months) .

Advanced Research Questions

Q. How does this compound modulate apoptosis in cancer models, and what methodological controls are critical?

this compound induces apoptosis via mitochondrial pathways, as shown by caspase-3 activation and PARP cleavage in leukemia cell lines. Key controls include:

Q. How should researchers address contradictory bioactivity data across studies (e.g., anti-inflammatory vs. pro-apoptotic effects)?

Discrepancies may arise from concentration-dependent effects or cell-type specificity. For example:

- Anti-inflammatory activity : Observed at low concentrations (IC50 = 2.6 μM for synovial PLA2 inhibition) .

- Pro-apoptotic effects : Dominant at higher doses (>10 μM) in cancer cells . Validate findings using orthogonal assays (e.g., Western blot for protein targets, ROS detection kits) and replicate across multiple cell lines .

Q. What experimental designs are recommended for studying this compound’s synergy with chemotherapeutic agents?

Use combination index (CI) analysis via the Chou-Talalay method:

Q. How can researchers optimize in vivo pharmacokinetic studies of this compound?

Employ LC-MS/MS for plasma quantification with deuterated internal standards. Key parameters:

- Bioavailability : Administer via intraperitoneal (IP) or oral gavage and compare AUC.

- Tissue distribution : Analyze liver, kidney, and tumor homogenates.

- Metabolite profiling : Identify glucuronidation or sulfation products using UPLC-QTOF .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate findings using multiple analytical platforms (e.g., HPTLC vs. HPLC-DAD) to rule out matrix interference .

- Experimental Reproducibility : Source plant material from authenticated Arnebia euchroma populations to minimize phytochemical variability .

- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for humane endpoints and sample size justification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。